2-Pyridylethylamine dihydrochloride 2-Pyridylethylamine dihydrochloride Histamine H1 receptor agonist that produces vasoconstriction in vivo.
Brand Name: Vulcanchem
CAS No.: 3343-39-3
VCID: VC0004506
InChI: InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H
SMILES: C1=CC=NC(=C1)CCN.Cl.Cl
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol

2-Pyridylethylamine dihydrochloride

CAS No.: 3343-39-3

Cat. No.: VC0004506

Molecular Formula: C7H12Cl2N2

Molecular Weight: 195.09 g/mol

* For research use only. Not for human or veterinary use.

2-Pyridylethylamine dihydrochloride - 3343-39-3

CAS No. 3343-39-3
Molecular Formula C7H12Cl2N2
Molecular Weight 195.09 g/mol
IUPAC Name 2-pyridin-2-ylethanamine;dihydrochloride
Standard InChI InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H
Standard InChI Key GPIFKSYYILNJNR-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CCN.Cl.Cl
Canonical SMILES C1=CC=NC(=C1)CCN.Cl.Cl

Chemical and Physical Properties

Structural Characteristics

PEA-DHC, chemically designated as 2-pyridineethanamine dihydrochloride, features a pyridine ring linked to an ethylamine group, with two hydrochloride moieties enhancing its solubility . X-ray crystallography confirms its monoclinic crystal system, with hydrogen bonding networks stabilizing the lattice structure . The compound’s melting point ranges between 150–155°C, and its hygroscopic nature necessitates desiccant storage at room temperature .

Table 1: Physicochemical Properties of PEA-DHC

PropertyValueSource
Molecular FormulaC7H10N22HCl\text{C}_7\text{H}_{10}\text{N}_2 \cdot 2\text{HCl}
Molecular Weight195.09 g/mol
Solubility (H₂O)19.51 mg/mL at 25°C
Purity≥99% (HPLC)
CAS Number3343-39-3

Crystallographic Innovations

Patent CN104341340B details a stabilized crystal form of N-methyl-2-pyridylethylamine dihydrochloride, a PEA-DHC derivative. Ethanol, isopropanol, and methanol solvents at 60–80°C yield high-purity crystals with enhanced shelf life . For instance, dissolving 1 g in 5 mL ethanol at 78°C followed by 25°C crystallization produces 0.82 g of stable crystals . This advancement addresses prior stability issues, facilitating long-term storage without degradation .

Pharmacological Profile and Mechanism of Action

H1 Receptor Agonism

PEA-DHC selectively activates histamine H1 receptors, which are G-protein-coupled receptors (GPCRs) expressed in vascular smooth muscle and endothelial cells . Binding induces phospholipase C activation, increasing inositol trisphosphate (IP3\text{IP}_3) and diacylglycerol (DAG), which elevate intracellular calcium (Ca2+\text{Ca}^{2+}) and trigger vasoconstriction . In rat models, PEA-DHC reduces formalin-induced joint injury by 40% through H1-mediated anti-inflammatory pathways.

Vascular and Neurological Effects

In simian femoral arteries, PEA-DHC induces endothelium-dependent vasodilation at low concentrations (10 nM–1 μM) but causes vasoconstriction above 10 μM via direct smooth muscle activation . Contrastingly, canine arteries exhibit solely vasoconstrictive responses, highlighting species-specific receptor coupling . Neuropharmacologically, PEA-DHC stimulates spinal neuropeptide Y (NPY) release in rodents, suggesting H1 receptor involvement in nociceptive processing.

Research Applications in Physiological Studies

Vascular Hyperpermeability and Anaphylaxis

Ashina et al. (2015) demonstrated that 10 μM PEA-DHC increases vascular endothelial growth factor (VEGF)-mediated hyperpermeability in human umbilical vein endothelial cells (HUVECs) by 2.5-fold, reversible with the H1 antagonist cetirizine. In systemic anaphylaxis models, PEA-DHC mimics histamine’s induction of HMGB1 release from endothelial cells, exacerbating hypotension . Anti-HMGB1 monoclonal antibodies (mAbs) restore blood pressure in rats by 60%, implicating HMGB1 as a therapeutic target .

Table 2: Key Research Findings Using PEA-DHC

Study ModelConcentrationEffect ObservedCitation
Rat joint injury5 mg/kg i.v.40% reduction in edema
HUVEC permeability10 μM2.5-fold increase in leakage
Canine femoral artery10 μM15 mmHg vasoconstriction
Rat anaphylaxis1 mg/kg i.v.70% HMGB1 plasma elevation

Mast Cell and Immune Modulation

Jain et al. (2018) reported that PEA-DHC (1 mg/kg) potentiates melanotan II-induced hypothermia in mice by activating mast cell H1 receptors, increasing histamine release by 3-fold . This synergy underscores H1’s role in thermoregulation and immune cell communication.

Crystallographic and Synthetic Advances

Solvent-Dependent Crystallization

The crystalline form of PEA-DHC derivatives depends on solvent polarity and temperature. Isopropanol at 80°C yields rhombic crystals with 98% purity, while methanol at -10°C produces dendritic structures . These variations influence dissolution rates, with ethanol-processed crystals showing 20% faster dissolution in vitro .

Table 3: Crystallization Conditions and Outcomes

SolventTemperatureYieldCrystal Morphology
Ethanol25°C82%Rhombic plates
Isopropanol30°C78%Needles
Methanol-10°C87%Dendritic clusters

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